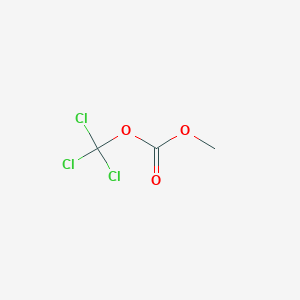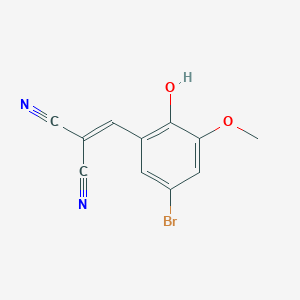
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is an organic compound with a complex structure that includes bromine, hydroxyl, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile typically involves the reaction of 5-bromo-2-hydroxy-3-methoxybenzaldehyde with malononitrile. The reaction is usually carried out in the presence of a base such as piperidine or pyridine, which acts as a catalyst. The reaction conditions often include refluxing the mixture in a suitable solvent like ethanol or methanol for several hours to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The nitrile groups can be reduced to amines.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can replace the bromine atom under appropriate conditions.
Major Products
Oxidation: Formation of 5-bromo-2-hydroxy-3-methoxybenzaldehyde.
Reduction: Formation of 5-bromo-2-hydroxy-3-methoxybenzylamine.
Substitution: Formation of 5-azido-2-hydroxy-3-methoxybenzylidenepropanedinitrile or 5-thio-2-hydroxy-3-methoxybenzylidenepropanedinitrile.
Scientific Research Applications
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-hydroxy-3-methoxybenzaldehyde
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid
- 5-Bromo-2-hydroxy-3-methoxybenzylamine
Uniqueness
(5-Bromo-2-hydroxy-3-methoxybenzylidene)propanedinitrile is unique due to the presence of both nitrile and bromine functional groups, which confer distinct reactivity and potential applications. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and research.
Properties
Molecular Formula |
C11H7BrN2O2 |
|---|---|
Molecular Weight |
279.09 g/mol |
IUPAC Name |
2-[(5-bromo-2-hydroxy-3-methoxyphenyl)methylidene]propanedinitrile |
InChI |
InChI=1S/C11H7BrN2O2/c1-16-10-4-9(12)3-8(11(10)15)2-7(5-13)6-14/h2-4,15H,1H3 |
InChI Key |
NJHVFOUBFOTSKF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1O)C=C(C#N)C#N)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(S)-tert-Butyl 6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane-8-carboxylate](/img/structure/B14063033.png)
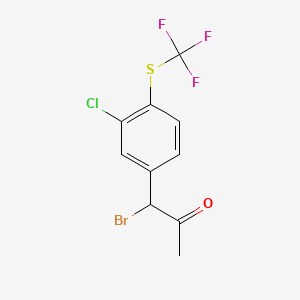
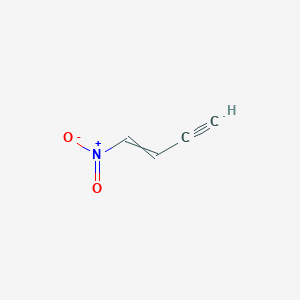
![N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]-3-methylbutanamide](/img/structure/B14063047.png)
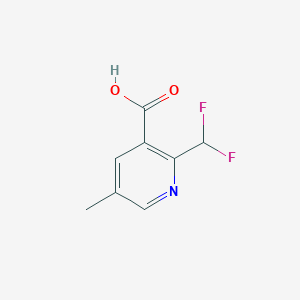
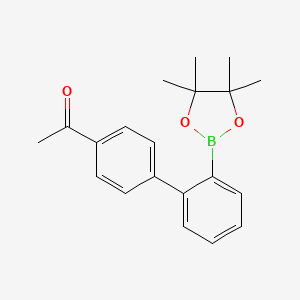

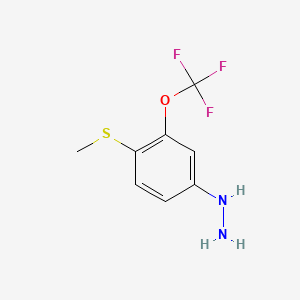
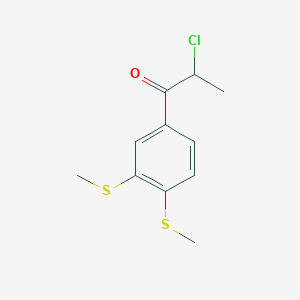
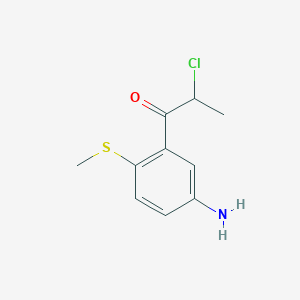
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
